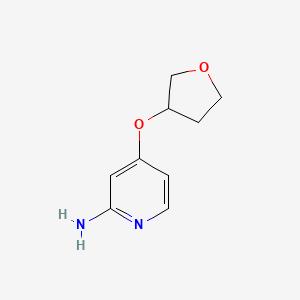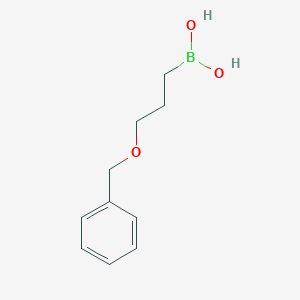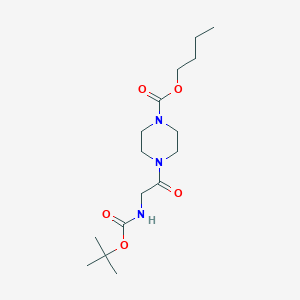
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is a synthetic organic compound commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group, which is widely used to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the piperazine ring: The protected amine is then reacted with ethylenediamine to form the piperazine ring.
Acylation: The piperazine derivative is acylated using acetic anhydride or a similar acylating agent.
Esterification: The final step involves esterification with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The ester group can be substituted with other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Deprotection: TFA, HCl
Substitution: Nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Aqueous acid or base
Major Products Formed
Deprotection: Piperazine-1-carboxylic acid derivatives
Substitution: Various substituted piperazine derivatives
Hydrolysis: Piperazine-1-carboxylic acid and butanol
Wissenschaftliche Forschungsanwendungen
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall chemical behavior. The butyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C16H29N3O5 |
|---|---|
Molekulargewicht |
343.42 g/mol |
IUPAC-Name |
butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O5/c1-5-6-11-23-15(22)19-9-7-18(8-10-19)13(20)12-17-14(21)24-16(2,3)4/h5-12H2,1-4H3,(H,17,21) |
InChI-Schlüssel |
HTXXCWCJAROIFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)

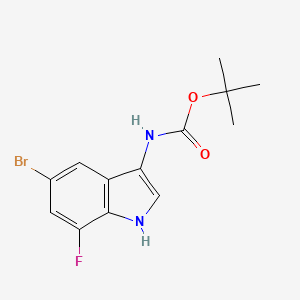

![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
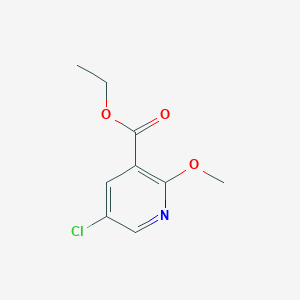
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
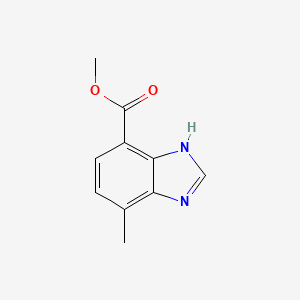

![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)

